molecular formula C19H27N5O2S B4484164 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

Cat. No.: B4484164
M. Wt: 389.5 g/mol
InChI Key: XMXCMCOBOOCQDG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is a complex organic compound that features a piperazine ring substituted with a 3,4-dimethylbenzenesulfonyl group and a pyrimidine ring substituted with an ethyl and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine typically involves multiple steps, starting with the preparation of the piperazine and pyrimidine intermediates. One common synthetic route includes:

    Preparation of Piperazine Intermediate: The piperazine ring is first substituted with a 3,4-dimethylbenzenesulfonyl group using a sulfonyl chloride derivative in the presence of a base such as triethylamine.

    Formation of Pyrimidine Intermediate: The pyrimidine ring is synthesized separately, often starting from a suitable pyrimidine precursor, which is then alkylated with ethyl and methyl groups.

    Coupling Reaction: The final step involves coupling the piperazine and pyrimidine intermediates under suitable conditions, such as using a coupling reagent like EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in an appropriate solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route for large-scale synthesis. This includes:

    Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without loss of yield or purity.

    Purification: Using techniques such as recrystallization, chromatography, or distillation to purify the final product.

    Quality Control: Implementing rigorous quality control measures to ensure the consistency and purity of the compound.

Chemical Reactions Analysis

Types of Reactions

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophilic substitution using sodium hydride in DMF (dimethylformamide) or electrophilic substitution using bromine in chloroform.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate, particularly in the development of drugs targeting neurological disorders.

    Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding assays.

    Materials Science: It is explored for its potential use in the synthesis of novel materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and molecular interactions depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-methylquinoline
  • 2-chloro-1-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]ethan-1-one

Uniqueness

4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine is unique due to its specific substitution pattern on the piperazine and pyrimidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-N-ethyl-6-methylpyrimidin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27N5O2S/c1-5-20-19-21-16(4)13-18(22-19)23-8-10-24(11-9-23)27(25,26)17-7-6-14(2)15(3)12-17/h6-7,12-13H,5,8-11H2,1-4H3,(H,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMXCMCOBOOCQDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=CC(=N1)N2CCN(CC2)S(=O)(=O)C3=CC(=C(C=C3)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine
Reactant of Route 2
Reactant of Route 2
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine
Reactant of Route 3
Reactant of Route 3
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine
Reactant of Route 4
Reactant of Route 4
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine
Reactant of Route 5
Reactant of Route 5
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine
Reactant of Route 6
4-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-YL]-N-ethyl-6-methylpyrimidin-2-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.